Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester
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Overview
Description
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a methylbenzoyl group attached to a bicyclo[2.2.1]heptane framework, which also contains a carboxylic acid ester group. The compound’s structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the methylbenzoyl group: The methylbenzoyl group can be introduced via Friedel-Crafts acylation, using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The carboxylic acid group can be esterified using methanol and an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The methylbenzoyl group can participate in hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid: Lacks the methyl ester group.
Exo-3-(4-chlorobenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester: Contains a chlorobenzoyl group instead of a methylbenzoyl group.
Uniqueness
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester is unique due to its specific substitution pattern and the presence of both a bicyclic core and a methyl ester group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C17H20O3 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
methyl (1S,2S,3S,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C17H20O3/c1-10-3-5-11(6-4-10)16(18)14-12-7-8-13(9-12)15(14)17(19)20-2/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15+/m1/s1 |
InChI Key |
UWUZHWZTVWBEBT-QPSCCSFWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@H]2[C@@H]3CC[C@@H](C3)[C@@H]2C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C3CCC(C3)C2C(=O)OC |
Origin of Product |
United States |
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